molecular formula C18H21ClN6 B11206718 1-(3-chloro-4-methylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-(3-chloro-4-methylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11206718
M. Wt: 356.9 g/mol
InChI Key: ZLVODLMHUJXFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-ETHYLPIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core linked to a 3-chloro-4-methylphenyl group and an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-ETHYLPIPERAZINE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-ETHYLPIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro or methyl positions .

Mechanism of Action

The mechanism of action of 1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-ETHYLPIPERAZINE can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C18H21ClN6

Molecular Weight

356.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(4-ethylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C18H21ClN6/c1-3-23-6-8-24(9-7-23)17-15-11-22-25(18(15)21-12-20-17)14-5-4-13(2)16(19)10-14/h4-5,10-12H,3,6-9H2,1-2H3

InChI Key

ZLVODLMHUJXFNA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.